(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
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Overview
Description
The compound “(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide” is a complex organic molecule characterized by its unique tetracyclic structure. This compound features multiple functional groups, including a carboxamide, dioxo groups, and trifluoromethyl and methylphenyl substituents. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of various substituents. A possible synthetic route could involve:
Formation of the Tetracyclic Core: This might be achieved through a series of cyclization reactions, starting from simpler precursors.
Introduction of Functional Groups: The methylphenyl and trifluoromethylphenyl groups could be introduced through Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: This could be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and the development of scalable processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: The trifluoromethyl and methylphenyl groups could be involved in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylphenyl group could yield benzoic acid derivatives, while reduction of the dioxo groups could produce diols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, the compound could be investigated for its potential biological activities. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound might be explored as a potential drug candidate. Its unique structure could interact with biological targets in novel ways, leading to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups could allow for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (11S,12R,16S)-14-(4-chlorophenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
- (11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(fluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its tetracyclic structure. The presence of both trifluoromethyl and methylphenyl groups, along with the dioxo and carboxamide functionalities, distinguishes it from similar compounds. These features could confer unique chemical reactivity and biological activity, making it a valuable compound for further study.
Properties
Molecular Formula |
C29H22F3N3O3 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C29H22F3N3O3/c1-16-9-11-20(12-10-16)35-27(37)22-23(28(35)38)25(34-14-13-17-5-2-3-8-21(17)24(22)34)26(36)33-19-7-4-6-18(15-19)29(30,31)32/h2-15,22-25H,1H3,(H,33,36)/t22-,23+,24?,25-/m0/s1 |
InChI Key |
RQMZNPBKOQAELH-NPZNXQLHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=CN4[C@@H]3C(=O)NC6=CC=CC(=C6)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=C4)C(=O)NC6=CC=CC(=C6)C(F)(F)F |
Origin of Product |
United States |
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